Chiral Discrimination: (R)-BDP9066 Demonstrates Markedly Lower Activity Than the Active S-Enantiomer BDP9066
Direct comparison reveals that (R)-BDP9066 is an isomer of BDP9066 and has lower activity compared to BDP9066. This is a critical distinction as BDP9066 is a potent MRCK inhibitor with an IC50 of 64 nM for MRCKβ in SCC12 cells and Ki values of 0.0136 nM and 0.0233 nM for MRCKα/β . The significantly reduced activity of the (R)-enantiomer underscores the importance of sourcing the correct chiral form for studies on MRCK-mediated cancer cell invasion and proliferation .
| Evidence Dimension | MRCK Inhibition Activity |
|---|---|
| Target Compound Data | (R)-BDP9066: lower activity |
| Comparator Or Baseline | BDP9066 (S-enantiomer): MRCKβ IC50 64 nM; MRCKα/β Ki 0.0136/0.0233 nM |
| Quantified Difference | Significantly reduced activity (exact fold difference not specified) |
| Conditions | Enzyme inhibition assays |
Why This Matters
Using the correct enantiomer is essential for achieving potent MRCK inhibition and reproducing published results in cancer invasion assays.
